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Compound of Interest

Compound Name: 3-Cyano-2,6-difluorobenzoic acid

Cat. No.: B1465808

3-Cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6) is a highly functionalized
aromatic compound that holds significant potential as a versatile building block in medicinal
chemistry and materials science.[1][2] Its structure is characterized by a benzoic acid core,
strategically substituted with two fluorine atoms and a cyano (nitrile) group. This unique
combination of electron-withdrawing groups imparts distinct electronic properties and steric
influences, making it an attractive starting point for the synthesis of complex molecular
architectures.[3]

The fluorine atoms can enhance metabolic stability, binding affinity, and membrane
permeability of derivative compounds, while the cyano and carboxylic acid groups offer multiple
reactive handles for diverse chemical transformations.[4] Understanding the fundamental
physical properties of this molecule is therefore a critical first step for any researcher aiming to
incorporate it into a synthetic workflow or drug discovery program.

This guide provides a comprehensive overview of the known and predicted physical properties
of 3-Cyano-2,6-difluorobenzoic acid. Recognizing that experimental data for this specific
molecule is limited in public literature, we will leverage data from structurally similar compounds
to provide reasoned estimations. More importantly, we will detail the robust experimental
methodologies required to determine these properties with high fidelity, empowering
researchers to validate these characteristics in their own laboratories.

Molecular Structure and Key Identifiers
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The precise arrangement of functional groups is fundamental to the molecule's reactivity and
physical behavior. The ortho-fluorine atoms flank the carboxylic acid, influencing its acidity and
conformation, while the meta-cyano group further withdraws electron density from the aromatic
ring.

Caption: Chemical Structure of 3-Cyano-2,6-difluorobenzoic acid.

Property Value Source
CAS Number 1314971-48-6 [1][2]
Molecular Formula CsH3F2NO2 [2]
Molecular Weight 183.12 g/mol [2]
MDL Number MFCD09907851 [1][2]
O=C(0)C1=C(F)C=C(C#N)C=
SMILES [5]
C1F
JCPGMDKZYAHBAC-
InChl Key [6]

UHFFFAOYSA-N

Physicochemical Properties: Knowns and
Predictions

Directly measured physical properties for 3-Cyano-2,6-difluorobenzoic acid are not widely
published. However, we can infer probable values by examining closely related analogs. The
data presented below is a combination of supplier information and predictions based on the
properties of 2,6-difluorobenzoic acid and 4-cyano-2,6-difluorobenzoic acid.
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Property

Value (Predicted/Reported)

Rationale & Comparative
Insights

Appearance

White to off-white solid

Typical for small aromatic

carboxylic acids.

Melting Point (°C)

~160-180 (Predicted)

2,6-Difluorobenzoic acid melts
at 157-161 °C.[7][8] The

addition of a polar cyano group
is expected to increase crystal
lattice energy, likely raising the

melting point.

Boiling Point (°C)

>300 (Predicted)

The boiling point for the related
4-cyano-2,6-difluorobenzoic
acid is predicted to be 303.9
°C.[9] High boiling points are
characteristic of benzoic acids
due to strong intermolecular

hydrogen bonding.

Aqueous Solubility

Poorly soluble (Predicted)

Aromatic carboxylic acids
generally have low water
solubility. The hydrophobic
benzene ring and the addition
of fluorine atoms counteract
the polarity of the acid and
nitrile groups. The log of water
solubility (log10WS) for 2,6-
difluorobenzoic acid is
calculated at -2.20.[10]

pKa

~1.5 - 2.0 (Predicted)

The pKa of 2,6-difluorobenzoic
acid is predicted to be 2.34.[7]
The additional electron-
withdrawing cyano group at
the meta position in the target
molecule should further
stabilize the carboxylate anion,

making the acid stronger (i.e.,
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lowering the pKa). For
comparison, the predicted pKa
of 4-cyano-2,6-difluorobenzoic
acid is 1.68.[9]

The calculated LogP for 2,6-
difluorobenzoic acid is 1.66.
[10] The cyano group will

) slightly increase polarity, but

LogP (Octanol/Water) ~1.5 - 2.0 (Predicted) ]

the overall molecule remains
moderately lipophilic, a key
consideration for drug

development.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Based on
the functional groups present, the following spectral characteristics are expected.

IH NMR: The spectrum will be complex due to *H-1°F coupling. A single aromatic proton
signal is expected, appearing as a multiplet in the downfield region (& 7.5-8.5 ppm). The
carboxylic acid proton will be a broad singlet, typically >10 ppm, and may be solvent-
dependent.

o 13C NMR: Approximately 8 distinct signals are anticipated. The carboxylic carbonyl carbon
will be significantly downfield (~160-170 ppm). The nitrile carbon will appear around 115-120
ppm. The aromatic carbons will resonate between ~110-165 ppm, with carbons directly
bonded to fluorine showing large C-F coupling constants.[11][12]

e 9F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing
as a multiplet due to coupling with the aromatic proton.

e Infrared (IR) Spectroscopy:

o O-H Stretch: A very broad band from ~2500-3300 cm™%, characteristic of a hydrogen-
bonded carboxylic acid.[13]
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o C=0 Stretch: A strong, sharp absorption around 1700-1720 cm~1, typical for an aromatic
carboxylic acid.[13]

o C=N Stretch: A medium, sharp absorption in the 2220-2240 cm~1 region.

o C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300
cm~L,

e Mass Spectrometry (MS): The molecular ion peak (M+) in an ESI-negative mode would be
expected at m/z 182.01 [M-H]~. Key fragmentation would likely involve the loss of COz (44
Da) and HCN (27 Da).

Core Experimental Protocols for Property
Determination

For researchers in drug development, rigorously determining these physical properties is non-
negotiable. The following sections detail gold-standard methodologies.

Melting Point Determination via Capillary Method

Causality: The melting point is a primary indicator of purity. A sharp melting range (e.g., <1 °C)
suggests a highly pure compound, while a broad or depressed range indicates the presence of
impurities that disrupt the crystal lattice. The chosen heating rate is a critical parameter; a slow
rate near the expected melting point is essential to allow for thermal equilibrium between the
sample and the heating block, ensuring an accurate reading.

Protocol:

o Sample Preparation: Ensure the sample is completely dry by holding it under a high vacuum
for several hours. Grind the crystalline sample into a fine powder.

o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long
glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-
3 mm.
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 Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital
melting point apparatus.

e Measurement:

o Set a rapid heating ramp (10-20 °C/min) for an initial scout measurement to quickly
identify the approximate melting range.

o Using a fresh sample, heat rapidly to ~20 °C below the scouted melting point.
o Decrease the heating rate to 1-2 °C/min to allow for precise observation.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the last solid crystal melts (clear point). Report this as the melting
range.

Caption: Workflow for Capillary Melting Point Determination.

Thermodynamic Aqueous Solubility via Shake-Flask
Method (ICH Guideline)

Causality: This method is considered the gold standard because it measures the true
equilibrium solubility of a compound, a critical parameter for predicting oral bioavailability. By
agitating an excess of the solid compound in water over an extended period (24-72 hours), the
system reaches a steady state where the rate of dissolution equals the rate of precipitation.
Using a buffer is crucial as the solubility of an ionizable compound like a carboxylic acid is
highly pH-dependent. Analysis by a validated, specific method like HPLC prevents interference
from potential impurities or degradants.

Protocol:

» System Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4
phosphate-buffered saline).

o Sample Addition: Add an excess amount of solid 3-Cyano-2,6-difluorobenzoic acid to a
known volume of the buffer in a sealed, inert vial. "Excess" is confirmed by visually observing
undissolved solid at the end of the experiment.
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» Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature
(e.g., 25 °C or 37 °C) for at least 24 hours. A 48 or 72-hour time point is recommended to
ensure equilibrium has been reached.

o Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and
filter it through a low-binding filter (e.g., 0.22 um PVDF) to remove all undissolved solids.

e Quantification:
o Dilute the filtered supernatant with a suitable mobile phase.

o Analyze the concentration of the dissolved compound using a calibrated HPLC-UV
method.

o Prepare a standard curve of the compound with known concentrations to ensure accurate
quantification.

e Validation: The result is considered valid if the concentrations measured at two consecutive
time points (e.g., 24h and 48h) are within acceptable variance (<10%).
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Caption: Workflow for Shake-Flask Solubility Determination.
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Acidity Constant (pKa) Determination via Potentiometric
Titration

Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly
Impacts its solubility, permeability, and receptor binding. Potentiometric titration directly
measures this property by monitoring the change in pH as a strong base is added to a solution
of the acidic compound. For poorly soluble compounds, a co-solvent system is necessary to
dissolve the analyte, and the "apparent pKa" (pKa*) is measured. This value can then be
extrapolated back to a fully aqueous environment using methods like the Yasuda-Shedlovsky
plot, ensuring the clinical relevance of the data.

Protocol:

o System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, 10). Use a
jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

o Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent
system. For poorly soluble compounds, a co-solvent like methanol or DMSO mixed with
water is used. Sparge the solution with an inert gas (N2 or Ar) to remove dissolved COz,
which can interfere with the measurement.

o Titration:

o Immerse the calibrated pH electrode and the tip of a calibrated automated burette
containing a standardized strong base (e.g., 0.1 M KOH).

o Add the titrant in small, precise increments, allowing the pH reading to stabilize after each
addition.

o Record the pH value versus the volume of titrant added.
o Data Analysis:

o Plot the titration curve (pH vs. volume). The pKa is the pH at the half-equivalence point
(where half of the acid has been neutralized).
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o For higher accuracy, calculate the first derivative of the curve (dpH/dV); the peak of this
derivative plot indicates the equivalence point.

o If a co-solvent was used, repeat the experiment at several different co-solvent ratios and
extrapolate to 0% co-solvent to determine the aqueous pKa.

Calibrate pH Electrode Titrate with Standardized Record pH vs. Titrant Plot Titration Curve Determine Equivalence Calculate pKa
& Titrator Base (e.g., KOH) Volume & its Derivative Point & Half-Equivalence (pH at half-equivalence)

Click to download full resolution via product page

Caption: Workflow for Potentiometric pKa Determination.

Relevance in Drug Discovery and Chemical
Synthesis

The trifecta of functional groups on 3-Cyano-2,6-difluorobenzoic acid makes it a valuable
precursor. The difluorophenyl moiety is a common feature in potent and selective enzyme
inhibitors and receptor antagonists. For instance, derivatives of 2,6-difluorobenzoic acid are
used in the development of RORyt inverse agonists for inflammatory diseases and as
agrochemicals.[8][14] The carboxylic acid can be converted into amides, esters, or other
functional groups, while the nitrile can be reduced to an amine or hydrolyzed to an amide,
providing avenues for extensive library synthesis and structure-activity relationship (SAR)
studies.

Safety and Handling
o Hazard Classification: Irritant.[2]

o Precautionary Statements: GHS statements indicate that this compound may cause an
allergic skin reaction (H317) and causes serious eye irritation (H319).[2]

o Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab
coat. Handle in a well-ventilated area or a chemical fume hood.
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o Storage: Store in a cool, dry place in a tightly sealed container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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